(S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride

Description

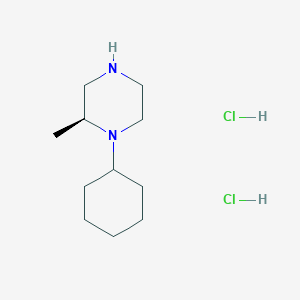

(S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride (CAS: 1134681-40-5) is a chiral piperazine derivative synthesized as a dihydrochloride salt to enhance water solubility, a common strategy for improving bioavailability in pharmaceutical applications . Its structure features a cyclohexyl group at position 1 and a methyl group at position 2 of the piperazine ring, with the (S)-enantiomer configuration contributing to stereospecific interactions in biological systems .

Properties

IUPAC Name |

(2S)-1-cyclohexyl-2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBAGMNWHLYLKX-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2CCCCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C2CCCCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Another method involves the reaction of in-situ formed piperazine-1-ium cation with appropriate reagents such as acyl reagents or Michael acceptors . This reaction can be carried out in common solvents at room or higher temperatures, often involving heterogeneous catalysis by metal ions supported on commercial polymeric resins.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow reactors and microwave-assisted synthesis can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

(S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride exhibits significant biological activities, particularly in relation to neurotransmitter systems. Its primary interactions include:

Key Interactions

- Serotonin Receptors : The compound shows selective binding to serotonin receptor subtypes, influencing serotonergic signaling pathways crucial for mood regulation.

- Dopamine Receptors : Preliminary studies suggest potential interactions with dopamine receptors, which are vital for reward and motor functions.

Pharmacological Studies

Research indicates that this compound may possess anxiolytic and antidepressant properties. Notable findings include:

- Anxiolytic Effects : In animal models, administration resulted in reduced anxiety-like behaviors as measured by tests such as the elevated plus maze.

- Antidepressant Activity : Demonstrated antidepressant-like effects in forced swim tests, suggesting therapeutic potential for depressive disorders .

Case Studies

Several studies have explored the effects of this compound in vivo:

Anxiolytic Effects

In controlled animal studies, this compound significantly reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent.

Antidepressant Activity

In another study involving forced swim tests, the compound exhibited effects comparable to established antidepressants, suggesting its utility in treating mood disorders .

Mechanism of Action

The mechanism of action of (S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Piperazine dihydrochloride derivatives vary in substituents, stereochemistry, and pharmacological profiles. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from (S)-(+)-MT-45 diHCl due to structural similarity.

Key Observations:

- Stereochemistry : The (S)-enantiomer of the target compound may exhibit distinct receptor-binding kinetics compared to its (R)-counterparts (e.g., (R)-1-Cyclohexyl-3-methyl-piperazine diHCl) .

- Salt Form : Dihydrochloride salts universally improve water solubility, critical for in vivo administration .

Pharmacological Activities

Anticancer Activity:

- Vanoxerine diHCl inhibits CDK2/4/6 with IC50 values of 3.79 μM (QGY7703 cells) and 4.04 μM (Huh7 cells), outperforming CDK4/6-specific inhibitors in broad-spectrum efficacy .

Central Nervous System (CNS) Activity:

Physicochemical Properties

- Lipophilicity : Piperazine derivatives with cyclohexyl groups (e.g., target compound) exhibit higher logP values than aryl-substituted analogs, influencing tissue distribution .

- pKa and Solubility : Protonation of piperazine nitrogens (pKa ~9–10) ensures solubility in acidic environments, while dihydrochloride salts stabilize aqueous formulations .

Biological Activity

(S)-1-Cyclohexyl-2-methyl-piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclohexyl and methyl substituents on the piperazine ring, has been investigated for various pharmacological properties, including its interactions with neurotransmitter systems and its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with the central nervous system. The compound has been shown to act as a ligand for serotonin receptors, which play a crucial role in mood regulation and various neurological processes.

Key Interactions:

- Serotonin Receptors : Binding affinity studies indicate that this compound exhibits selective binding to certain serotonin receptor subtypes, potentially influencing serotonergic signaling pathways.

- Dopamine Receptors : Preliminary studies suggest that it may also interact with dopamine receptors, which are critical in the modulation of reward and motor functions.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound. These studies have highlighted its potential as an anxiolytic and antidepressant agent.

Case Studies:

- Anxiolytic Effects : In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors, as measured by the elevated plus maze and open field tests.

- Antidepressant Activity : The compound demonstrated antidepressant-like effects in the forced swim test, suggesting its potential utility in treating depressive disorders.

Comparative Biological Activity

To better understand the potency and efficacy of this compound, it is essential to compare it with other piperazine derivatives. The following table summarizes the biological activities of selected compounds:

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of cyclohexanone with methyl bromoacetate, followed by piperazine formation. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

In Vivo Studies

Recent studies have focused on the in vivo effects of this compound on various animal models. Notably, its administration has been linked to improvements in behavioral outcomes related to anxiety and depression.

Safety Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to evaluate long-term effects and potential side effects.

Q & A

Q. How do researchers address batch-to-batch variability in the synthesis of this compound for reproducible experimental outcomes?

- Methodology : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, solvent ratio) via design of experiments (DoE). Process analytical technology (PAT) tools like in-line FTIR monitor reaction progress. Accelerated stability testing (40°C/75% RH) ensures consistency in shelf life .

Q. What regulatory guidelines must be followed when including this compound in preclinical studies?

- Methodology : Adhere to ICH Q3A/B guidelines for impurity thresholds. Safety protocols align with OECD 423 (acute oral toxicity) and GLP-compliant genotoxicity assays (Ames test). Documentation must include Certificate of Analysis (CoA) with HPLC chromatograms and elemental analysis (C, H, N ±0.4%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.